Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
“Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been shown to exhibit various biological activities, making them significant in medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including “Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, is often related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of “Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core . The compound has a molecular weight of 150.1380 .Chemical Reactions Analysis
The formation of [1,2,4]triazolo[1,5-a]pyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction generally proceeds under the conditions of acidic catalysis .Scientific Research Applications
Synthetic Methodologies
Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been synthesized through various chemical reactions, demonstrating their significance in organic synthesis. For instance, Vilsmeier-Haack conditions were employed for the formylation of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, yielding carbaldehyde derivatives. This process also led to the recyclization into triazolopyrimidin-ylmethane derivatives under specific conditions, showcasing the compound's utility in creating complex molecular architectures (Lipson et al., 2012). Another study detailed a synthesis pathway for 6-functionalized 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines, revealing the potential for further functionalization and derivatization, which is promising for the development of novel compounds (Kolosov et al., 2017).
Antituberculous Activity
Research into structural analogs of methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has demonstrated promising antituberculous activity. The synthesis of various analogs through three-component condensations and their evaluation for tuberculostatic activity have contributed valuable insights into the structure-activity relationships necessary for the development of new antituberculous agents (Titova et al., 2019).
Antiviral Potential
The redox conversions of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine monohydrate, a derivative of the core compound, have been explored, indicating its promising antiviral drug potential. Studies involving electrochemical transformations have shed light on the electrochemical and spectroscopic properties, offering a basis for further investigation into its use as an antiviral agent (Ivoilova et al., 2021).
Antibacterial Activity
The synthesis and evaluation of derivatives for antibacterial activity highlight another area of application. For example, methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been synthesized and tested against various microbial strains, revealing their potential as antibacterial agents. This research supports the continuous exploration of triazolopyrimidine derivatives for pharmaceutical applications (Gein et al., 2009).
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, including “Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, continues to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring their potential applications in various therapeutic areas and optimizing their synthesis methods .
properties
IUPAC Name |
methyl 5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5-6(7(13)14-2)3-12-8(11-5)9-4-10-12/h4H,3H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBSCRAZJOCOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NC=N2)N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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